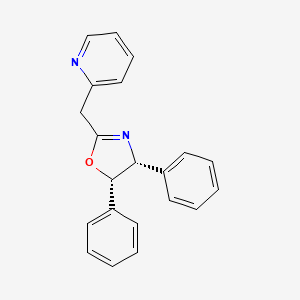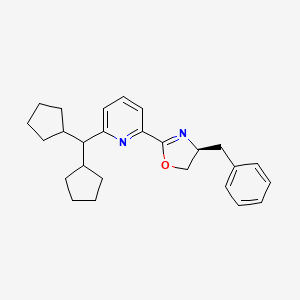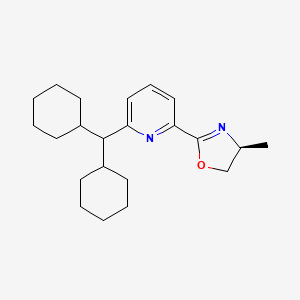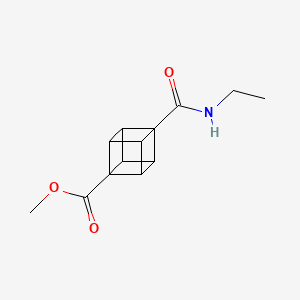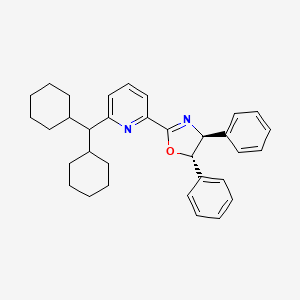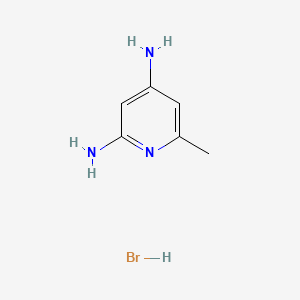
6-Methylpyridine-2,4-diamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridine-2,4-diamine hydrobromide is a chemical compound with the molecular formula C6H10BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2,4-diamine hydrobromide typically involves the reaction of 6-methylpyridine with bromine and ammonia under controlled conditions. The process can be summarized as follows:
Bromination: 6-Methylpyridine is treated with bromine to introduce a bromine atom at the 2-position.
Amination: The brominated intermediate is then reacted with ammonia to replace the bromine atom with an amino group, resulting in 6-Methylpyridine-2,4-diamine.
Hydrobromide Formation: Finally, the diamine is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to handle the bromination step efficiently.
Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-Methylpyridine-2,4-diamine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of 6-Methylpyridine-2,4-diamine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
6-Methylpyridine-2,4-diamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methylpyridine-2,4-diamine hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through pathways involving pyridine derivatives, which can influence various biochemical processes.
類似化合物との比較
Similar Compounds
6-Methylpyridine-2,4-dicarboxylic acid: A related compound with carboxylic acid groups instead of amino groups.
2,4-Diaminopyrimidine: Another diamine derivative with a pyrimidine core.
Uniqueness
6-Methylpyridine-2,4-diamine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
IUPAC Name |
6-methylpyridine-2,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.BrH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,1H3,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOMZQCSQSFTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS,8aR)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243034.png)
![(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8243037.png)
![2-(Pyridin-2-ylmethyl)benzo[d]oxazole](/img/structure/B8243045.png)
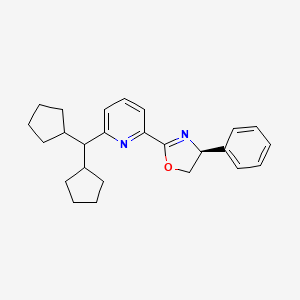
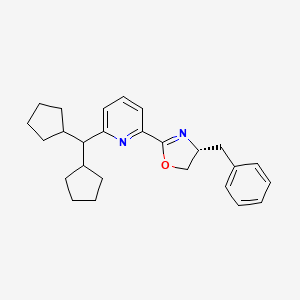
![3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine](/img/structure/B8243062.png)
